molecular formula C26H32N2O4 B265626 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Número de catálogo B265626
Peso molecular: 436.5 g/mol
Clave InChI: VCFYQZYEMCKKTM-XTQSDGFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer and autoimmune diseases. It is a highly selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of these diseases.

Mecanismo De Acción

TAK-659 binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways involved in cell survival, proliferation, and migration. This results in the inhibition of B-cell receptor signaling, which is crucial for the survival and proliferation of B-cells, and the suppression of cytokine production, which is involved in the development of autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and improve the survival rates of animal models. It has also been shown to reduce the levels of circulating autoantibodies in autoimmune disease models, indicating its potential in the treatment of these diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 is a highly selective and potent inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various diseases. However, its high potency also makes it challenging to use in in vitro experiments, as it may lead to off-target effects. Additionally, its high lipophilicity may affect its solubility and bioavailability, which may limit its use in in vivo experiments.

Direcciones Futuras

Future research on TAK-659 may focus on its potential in combination therapy with other drugs, its efficacy in different types of cancer and autoimmune diseases, and its mechanism of resistance. Additionally, studies may investigate the pharmacokinetics and pharmacodynamics of TAK-659 in humans and its potential side effects. Finally, studies may explore the development of more selective and less toxic BTK inhibitors based on the structure of TAK-659.

Métodos De Síntesis

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-tert-butylphenylboronic acid with 2-bromo-N,N-dimethylethanamine to form the corresponding amine. This amine is then reacted with 4-methoxybenzoyl chloride to give the corresponding amide. The amide is then cyclized with 1,3-dimethyl-2-imidazolidinone to form the pyrrolone ring. Finally, the hydroxyl group is introduced by reacting the pyrrolone with sodium hydride and 2-bromoethanol.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its potential in the treatment of cancer and autoimmune diseases. It has shown promising results in preclinical studies, including inhibition of B-cell receptor signaling, reduction of tumor growth, and improvement of survival rates in animal models. Clinical trials have also demonstrated its safety and efficacy in patients with various types of cancer, including lymphoma, leukemia, and solid tumors.

Propiedades

Nombre del producto

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Fórmula molecular

C26H32N2O4

Peso molecular

436.5 g/mol

Nombre IUPAC

(4E)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O4/c1-26(2,3)19-11-7-17(8-12-19)22-21(23(29)18-9-13-20(32-6)14-10-18)24(30)25(31)28(22)16-15-27(4)5/h7-14,22,29H,15-16H2,1-6H3/b23-21+

Clave InChI

VCFYQZYEMCKKTM-XTQSDGFTSA-N

SMILES isomérico

CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C

SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C

SMILES canónico

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.